molecular formula C11H14N2O3 B2647840 N1-ethyl-N2-(2-methoxyphenyl)oxalamide CAS No. 357268-79-2

N1-ethyl-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2647840
CAS No.: 357268-79-2
M. Wt: 222.244
InChI Key: RLYQVQNUWOVOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(2-methoxyphenyl)oxalamide is an organic compound belonging to the oxalamide family This compound is characterized by the presence of an oxalamide group, which consists of two amide groups connected by an oxalyl group The presence of the ethyl and methoxyphenyl groups further defines its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. In this case, the amine would be a combination of ethylamine and 2-methoxyaniline. The reaction is carried out in a basic medium, often using a solvent like tetrahydrofuran (THF) and a base such as triethylamine. The reaction mixture is stirred at room temperature for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can convert the oxalamide group into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction can produce amines.

Scientific Research Applications

N1-ethyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, its inhibition of lipoxygenase is achieved by binding to the active site of the enzyme, thereby preventing the oxidation of fatty acids. This interaction disrupts the enzyme’s catalytic cycle and reduces the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-ethyl-N2-(2-methoxyphenyl)oxalamide is unique due to the presence of both the ethyl and methoxyphenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-ethyl-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-12-10(14)11(15)13-8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQVQNUWOVOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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